LY310762, chemically known as 1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride, is a selective antagonist of the serotonin receptor subtype 5-HT1D. It exhibits a higher affinity for the 5-HT1D receptor compared to the 5-HT1B receptor []. LY310762 is primarily employed in scientific research to investigate the role of 5-HT1D receptors in various physiological processes and disease models.
LY310762 is derived from the class of compounds known as oxindoles. Its chemical structure can be described as 1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one, and it has a molecular formula of with a CAS number of 192927-92-7. The compound exhibits a high affinity for the 5-HT1D receptor, with an effective concentration (EC50) of approximately 31 nM, indicating its potency in receptor antagonism .
The synthesis of LY310762 involves multi-step organic synthesis techniques. While specific proprietary methods are often not disclosed in detail, general approaches typically include:
The synthesis parameters can vary based on the specific methods used, but controlling reaction temperatures and times is critical to achieving optimal yields.
The molecular structure of LY310762 features a complex arrangement that contributes to its biological activity:
The three-dimensional conformation of LY310762 allows it to fit into the binding pocket of the 5-HT1D receptor effectively, facilitating antagonistic action against serotonin signaling pathways .
LY310762 primarily engages in antagonistic interactions with serotonin receptors. Its key reactions include:
These interactions suggest potential therapeutic applications in conditions characterized by excessive serotonergic activity or sympathetic nervous system overactivity.
The mechanism of action of LY310762 involves its selective antagonism at the 5-HT1D receptor:
Research indicates that this mechanism could be beneficial in managing conditions such as hypertension and certain types of headaches.
The physical and chemical properties of LY310762 are critical for its application in pharmacology:
These properties are evaluated through standard analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
LY310762 has several potential applications in scientific research and clinical settings:
LY310762 demonstrates nanomolar affinity for human 5-HT1D receptors (Ki = 1.2 ± 0.3 nM), acting as a competitive antagonist that blocks endogenous serotonin binding without intrinsic agonist activity. This specificity was validated in radioligand displacement assays using cloned human receptors expressed in HEK293 cells, where LY310762 inhibited [3H]5-HT binding with >100-fold selectivity over 5-HT2A and 5-HT3 receptors [1] [7]. In scn1a mutant zebrafish—a validated model of Dravet syndrome—LY310762 administration (10 µM) reversed the anti-epileptiform effects of fenfluramine, confirming functional 5-HT1D antagonism in vivo [1].
Table 1: Binding Affinity (Ki) of LY310762 at Key Serotonin Receptors
Receptor Subtype | Ki Value (nM) | Assay System | Functional Role |
---|---|---|---|
5-HT1D | 1.2 ± 0.3 | Cloned human receptors | High-affinity antagonism |
5-HT1B | 120 ± 15 | Cloned human receptors | Moderate antagonism |
5-HT2A | >1,000 | Rat cortical membranes | Negligible interaction |
5-HT2C | >1,000 | Rat choroid plexus | Negligible interaction |
Despite structural homology between 5-HT1D and 5-HT1B receptors (68% transmembrane sequence identity), LY310762 exhibits 100-fold higher selectivity for 5-HT1D (Ki = 1.2 nM) over 5-HT1B (Ki = 120 nM). This discrimination arises from divergent residues in transmembrane domains 3 and 7, where LY310762 exploits differences in electrostatic potential. Notably, 5-HT1B receptors primarily regulate cerebral vasoconstriction, while 5-HT1D receptors modulate neurotransmitter release in cortical and hippocampal regions [6] [7]. In rodent brain slices, LY310762 (100 nM) inhibited 5-HT1D-mediated suppression of glutamate release without affecting 5-HT1B-dependent vascular responses, confirming subtype-selective activity [7].
LY310762 blocks presynaptic 5-HT1D autoreceptors on serotonergic neurons in the raphe nuclei, preventing their negative feedback on serotonin release. In microdialysis studies, systemic LY310762 (5 mg/kg i.v.) increased extracellular serotonin by 220% in rat prefrontal cortex within 30 minutes, comparable to SSRI effects. This contrasts with 5-HT1B antagonists, which augment serotonin only in subcortical regions [3]. The disinhibition of serotonin release directly opposes the action of 5-HT1D agonists like sumatriptan (used in migraines), which suppress neuronal firing via autoreceptor activation [7].
In depolarized neuronal preparations, LY310762 amplifies stimulus-evoked serotonin release by attenuating 5-HT1D-mediated autoinhibition. When rat striatal synaptosomes were exposed to high K+ (40 mM), LY310762 (1 µM) increased serotonin outflow by 85% compared to controls, while dual 5-HT1B/1D antagonists (e.g., GR127935) produced larger effects (150% increase) due to concurrent 5-HT1B blockade [7]. This suggests LY310762’s effects are constrained to 5-HT1D-dominant pathways. In scn1a zebrafish, co-administration of LY310762 with fenfluramine abolished the latter’s suppression of epileptiform discharges, confirming that fenfluramine’s anti-seizure effects require intact 5-HT1D autoreceptor function [1].
Table 2: Functional Effects of LY310762 in Ex Vivo/In Vivo Models
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7